Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-
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Overview
Description
Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]- can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with 4-chlorobenzaldehyde under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step processes that include the preparation of intermediate compounds followed by cyclization reactions. These processes are optimized for high yield and purity, and may involve the use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. The compound can also interact with microbial cell membranes, leading to their disruption and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylbenzothiazole
- 2-(4-Aminophenyl)benzothiazole
- 2-(4-Bromophenyl)benzothiazole
Comparison
Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, this compound exhibits enhanced antimicrobial and anticancer activities, making it a valuable candidate for further research and development .
Properties
CAS No. |
30216-38-7 |
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Molecular Formula |
C15H10ClNS |
Molecular Weight |
271.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H10ClNS/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H |
InChI Key |
XDBQALBYXFUIRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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